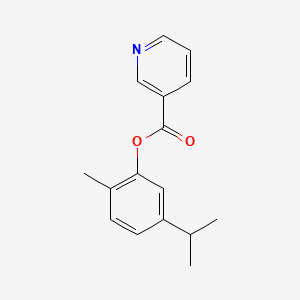

5-Isopropyl-o-tolyl nicotinate

Description

5-Isopropyl-o-tolyl nicotinate is an ester derivative of nicotinic acid (vitamin B3), featuring a substituted aromatic ring system. The compound combines a pyridine core (nicotinate) with an o-tolyl group (a methyl-substituted benzene ring at the ortho position) and an isopropyl substituent at the 5-position.

Properties

CAS No. |

35931-29-4 |

|---|---|

Molecular Formula |

C16H17NO2 |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

(2-methyl-5-propan-2-ylphenyl) pyridine-3-carboxylate |

InChI |

InChI=1S/C16H17NO2/c1-11(2)13-7-6-12(3)15(9-13)19-16(18)14-5-4-8-17-10-14/h4-11H,1-3H3 |

InChI Key |

SZCZJXCLBISPEH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)OC(=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-o-tolyl nicotinate typically involves the esterification of nicotinic acid with 5-isopropyl-o-tolyl alcohol. This reaction can be catalyzed by acidic or basic catalysts. Commonly used acidic catalysts include sulfuric acid or hydrochloric acid, while basic catalysts might include sodium hydroxide or potassium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of 5-Isopropyl-o-tolyl nicotinate may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high-quality products. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-o-tolyl nicotinate can undergo various chemical reactions, including:

Oxidation: The aromatic rings in the compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: The ester functional group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines (for nucleophilic substitution) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction would produce the corresponding alcohol.

Scientific Research Applications

5-Isopropyl-o-tolyl nicotinate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.

Industry: It is used in the formulation of various industrial products, including coatings and polymers.

Mechanism of Action

The mechanism of action of 5-Isopropyl-o-tolyl nicotinate involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects through the modulation of nicotinic acetylcholine receptors, which are involved in various physiological processes. The compound may also influence signaling pathways related to inflammation and oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Nicotinate Derivatives

Structural Features and Molecular Properties

The table below compares 5-isopropyl-o-tolyl nicotinate with key analogs, emphasizing substituent effects and molecular characteristics:

- Steric and Electronic Effects : The bulky o-tolyl and isopropyl groups in 5-isopropyl-o-tolyl nicotinate likely reduce water solubility compared to simpler esters like isopropyl nicotinate. This contrasts with cholinium nicotinate, which, as an ionic liquid, exhibits high polarity and miscibility in aqueous systems .

- Synthesis : Similar to menthyl nicotinate, the compound may be synthesized via esterification of nicotinic acid with the corresponding alcohol (5-isopropyl-o-tolyl alcohol) under acid catalysis, though solvent-free methods (as patented for menthyl nicotinate) could enhance industrial feasibility .

Metabolic and Degradation Pathways

Nicotinate derivatives are metabolized via pathways involving nicotinamide/nicotinate phosphoribosyltransferases, which convert them into NAD+ precursors. Strain QD168 of A. aquatilis degrades nicotinate into 2,5-dihydroxynicotinate, suggesting that 5-isopropyl-o-tolyl nicotinate may undergo similar β-oxidation or hydroxylation, though steric hindrance from substituents could slow degradation rates . In contrast, ionic liquids like cholinium nicotinate exhibit lower environmental persistence due to rapid biodegradation .

Biological Activity

5-Isopropyl-o-tolyl nicotinate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

5-Isopropyl-o-tolyl nicotinate is an ester derived from nicotinic acid and 5-isopropyl-o-tolyl alcohol. The typical synthesis involves the esterification process, which can be catalyzed by either acidic or basic conditions. Common catalysts include sulfuric acid for acidic conditions or sodium hydroxide for basic conditions. The reaction is generally performed under reflux to ensure complete conversion of reactants into the desired product.

The biological activity of 5-Isopropyl-o-tolyl nicotinate is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate nicotinic acetylcholine receptors (nAChRs) , which play critical roles in neurotransmission and various physiological processes. Additionally, the compound may influence signaling pathways related to inflammation and oxidative stress, contributing to its potential therapeutic effects.

Biological Activities

Research indicates that 5-Isopropyl-o-tolyl nicotinate exhibits several notable biological activities:

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, potentially through the modulation of inflammatory mediators.

- Antioxidant Activity : It may also possess antioxidant properties, helping to mitigate oxidative stress in cells.

- Cardiovascular Effects : Preliminary studies suggest potential benefits in cardiovascular health, possibly through vasodilatory effects mediated by its action on nAChRs.

Case Studies and Experimental Data

-

Anti-inflammatory Effects :

A study evaluated the anti-inflammatory properties of 5-Isopropyl-o-tolyl nicotinate in a murine model of acute inflammation. The results indicated a significant reduction in edema compared to control groups, suggesting its efficacy in managing inflammatory responses. -

Antioxidant Activity :

In vitro assays demonstrated that 5-Isopropyl-o-tolyl nicotinate effectively scavenged free radicals, with a notable increase in cell viability under oxidative stress conditions. This suggests its potential role as a protective agent against oxidative damage. -

Cardiovascular Applications :

Research exploring the cardiovascular effects highlighted that administration of this compound resulted in improved endothelial function and reduced arterial stiffness in animal models, indicating its potential as a therapeutic agent for cardiovascular diseases.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 5-Isopropyl-o-tolyl nicotinate, it is beneficial to compare it with structurally related compounds such as methyl nicotinate and ethyl nicotinate.

| Compound | Anti-inflammatory | Antioxidant | Cardiovascular Effects |

|---|---|---|---|

| 5-Isopropyl-o-tolyl nicotinate | High | Moderate | Positive |

| Methyl nicotinate | Moderate | Low | Neutral |

| Ethyl nicotinate | Low | Moderate | Negative |

This table illustrates that 5-Isopropyl-o-tolyl nicotinate exhibits superior anti-inflammatory effects compared to its counterparts while also showing promising antioxidant and cardiovascular benefits.

Q & A

What are the key considerations for synthesizing and characterizing 5-Isopropyl-o-tolyl nicotinate in academic research?

Basic Question

Synthesis requires precise control of esterification between nicotinic acid derivatives and substituted phenolic alcohols. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Stability under varying pH and temperature conditions should be tested using accelerated degradation studies. Reference analytical standards (e.g., CRC Handbook of Chemistry and Physics) are critical for validating spectral data .

How does 5-Isopropyl-o-tolyl nicotinate participate in nicotinate and nicotinamide metabolic pathways?

Basic Question

The compound may act as a precursor for NAD+ biosynthesis via nicotinamide salvage pathways. In vivo studies should measure NAD+ levels in model organisms using LC-MS metabolomics. Comparative analyses with other nicotinate esters (e.g., methyl nicotinate) can elucidate substrate specificity in enzymatic hydrolysis .

What analytical techniques are optimal for quantifying 5-Isopropyl-o-tolyl nicotinate in biological matrices?

Basic Question

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity for trace quantification in plasma or tissue homogenates. Method validation must include recovery rates, matrix effects, and limit of detection (LOD) calculations. Cross-validate results with UV-Vis spectroscopy for robustness .

Which experimental models are suitable for studying the metabolic effects of 5-Isopropyl-o-tolyl nicotinate?

Advanced Question

Aged murine models are ideal for investigating mitochondrial rejuvenation and NAD+-dependent pathways, as shown in studies with nicotinate derivatives . For tissue-specific transport, in vitro blood-retinal barrier (BRB) models using H+-monocarboxylate transporters (MCTs) can assess permeability and accumulation risks .

How can contradictory data on nicotinate metabolism in seasonal versus pathological conditions be resolved?

Advanced Question

Seasonal studies in birds show elevated nicotinate derivatives during high metabolic demand, while disease models (e.g., ischemic stroke) report pathway disruptions . Resolve contradictions by conducting longitudinal metabolomics in controlled environments, isolating variables like temperature and nutrient availability. Use pathway enrichment tools (e.g., MetaboAnalyst) to compare context-specific flux .

What strategies optimize the stereochemical purity of 5-Isopropyl-o-tolyl nicotinate during synthesis?

Advanced Question

Chiral chromatography or enzymatic resolution using lipases can enhance enantiomeric excess. Monitor reaction intermediates via X-ray crystallography to confirm stereochemistry. Computational modeling (e.g., DFT calculations) predicts favorable reaction pathways for chiral center formation .

How do pharmacokinetic properties of 5-Isopropyl-o-tolyl nicotinate influence dosing regimens in preclinical studies?

Advanced Question

Assess bioavailability using compartmental pharmacokinetic models. Measure plasma half-life and tissue distribution via radiolabeled isotopes (e.g., ³H). Consider MCT-mediated transport at barriers (e.g., BRB) to avoid neurotoxicity from accumulation .

What methodologies validate the reproducibility of nicotinate metabolism studies across independent labs?

Advanced Question

Implement inter-laboratory standardization using shared reference materials (e.g., NIST-certified metabolites). Require raw data transparency and adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable). Cross-validate findings via multi-omics integration (metabolomics + transcriptomics) .

How can researchers investigate the role of 5-Isopropyl-o-tolyl nicotinate in lipid metabolism disorders?

Advanced Question

Use lipidomic profiling in hyperlipidemic models to track glycerophospholipid and sphingolipid pathways. Correlate NAD+ levels with PPAR-γ activation via luciferase reporter assays. Compare results with clinical data from anti-lipidemic drugs .

What collaborative frameworks enhance data sharing and validation in nicotinate derivative research?

Advanced Question

Adopt PICOT frameworks to structure hypothesis-driven queries and systematic reviews . Use platforms like Reactome for pathway annotation and MetScape for network analysis. Publish datasets in repositories (e.g., MetaboLights) with ACS-style citations to ensure traceability .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.